1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-difluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13-14/h1-5H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYCURSHUUJVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC(=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1 2,6 Difluorophenyl 1h Pyrazol 3 Amine
Diverse Synthetic Pathways to the Pyrazole (B372694) Core
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods established over the years. For a specifically substituted compound like 1-(2,6-difluorophenyl)-1H-pyrazol-3-amine, the choice of pathway is critical to ensure the correct isomer is produced efficiently.
The most prevalent and versatile method for constructing the pyrazole ring involves the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic component. researchgate.net For the target molecule, this typically involves the reaction of (2,6-difluorophenyl)hydrazine with a suitable three-carbon synthon.
A highly effective strategy for synthesizing 3-aminopyrazoles is the use of β-ketonitriles as the three-carbon component. chim.itbeilstein-journals.org The reaction proceeds through an initial nucleophilic attack of a nitrogen atom from the hydrazine onto the ketone's carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after dehydration and tautomerization to the more stable 3-aminopyrazole (B16455). beilstein-journals.orgnih.gov The use of α,β-unsaturated nitriles that have a leaving group at the β-position also serves as a major route to 3-aminopyrazoles. chim.it
There are two primary strategies for incorporating the 2,6-difluorophenyl group into the final structure:
Direct Synthesis using a Substituted Hydrazine: The most straightforward approach is the direct cyclization reaction using (2,6-difluorophenyl)hydrazine as the starting material. This ensures the difluorophenyl group is present from the outset and is directly incorporated into the N1 position of the pyrazole ring during the cyclization step. This method's success is highly dependent on controlling the regioselectivity of the reaction.
Post-Synthesis N-Arylation: An alternative route involves first synthesizing a 3-aminopyrazole with an unsubstituted N1 position (an NH-pyrazole) and subsequently introducing the 2,6-difluorophenyl group. This can be achieved through cross-coupling reactions. The Chan-Lam coupling, which uses a copper catalyst to form a carbon-nitrogen bond between an amine (the pyrazole's NH) and an aryl boronic acid, is a notable method that can be performed at room temperature in the presence of air. wikipedia.orgorganic-chemistry.orgresearchgate.net Similarly, the Ullmann condensation, a classical copper-catalyzed reaction, can couple an N-H bond with an aryl halide. beilstein-journals.org These methods are advantageous when the required substituted hydrazine is not readily available or when managing regioselectivity in the initial cyclization is problematic.
The introduction of the amine group at the C3 position is a critical step that defines the identity of the target molecule. The most efficient synthetic designs incorporate this functionality from the start of the cyclization reaction.
The use of precursors containing a nitrile group, such as β-ketonitriles or α,β-unsaturated nitriles, is the preferred method. chim.itnih.gov During the cyclization with hydrazine, the nitrile group is converted into the exocyclic amine of the pyrazole ring. beilstein-journals.org This approach is atom-economical and avoids additional functional group manipulation steps after the ring has been formed. For instance, the condensation of hydrazine with β-ketonitriles is one of the most common methods to synthesize 3(5)-aminopyrazoles. chim.it While other methods, such as the reduction of a pre-installed nitro group at the C3 position, are theoretically possible, they are generally less direct and may require harsher conditions or additional protection-deprotection steps.
Regioselectivity and Stereochemical Control in Synthesis
When an unsymmetrical 1,3-dicarbonyl compound (or its equivalent, like a β-ketonitrile) reacts with a monosubstituted hydrazine, such as (2,6-difluorophenyl)hydrazine, the formation of two different regioisomers is possible. researchgate.net Controlling the reaction to favor the desired 1,3-disubstituted isomer over the 1,5-disubstituted isomer is a significant synthetic challenge.
The regiochemical outcome is determined by the initial step of the reaction: the condensation between one of the two non-equivalent nitrogen atoms of the hydrazine and one of the two different electrophilic centers of the three-carbon component. researchgate.net This selectivity is governed by a combination of factors:
Electronic Effects: The nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the electrophilicity of the carbonyl and nitrile carbons in the β-ketonitrile.
Steric Hindrance: The steric bulk of the substituents on both the hydrazine (the 2,6-difluorophenyl group) and the β-ketonitrile can direct the approach of the reactants.
Reaction Conditions: The pH of the medium is crucial. Acidic conditions can protonate the more basic nitrogen of the hydrazine, altering its nucleophilicity, while basic conditions can influence the enolate formation of the dicarbonyl compound. chim.it The choice of solvent can also play a role in stabilizing certain intermediates or transition states over others. researchgate.net
For example, studies have shown that in the reaction of phenylhydrazine (B124118) with ethyl 2-cyano-3-oxobutanoate, acidic conditions (acetic acid) favor the formation of the 5-amino-1-phenylpyrazole (B52862) isomer, whereas basic conditions (sodium ethoxide) lead to the 3-amino-1-phenylpyrazole isomer. chim.it This demonstrates the profound impact of reaction conditions on directing the cyclization pathway.
| Factor | Influence on Regioselectivity | Example / Observation | Reference |
|---|---|---|---|
| Reactant Structure | Steric and electronic properties of substituents on both hydrazine and the 1,3-dielectrophile. | The reaction of arylhydrazines with fluorinated β-diketones can yield a variety of regioisomers depending on the specific substituents. | researchgate.net |
| Reaction pH (Catalyst) | Acidic or basic conditions alter the nucleophilicity of the hydrazine and the form of the β-dicarbonyl component. | Using acetic acid as a catalyst leads to the 5-aminopyrazole, while sodium ethoxide leads to the 3-aminopyrazole. | chim.it |
| Solvent | Solvent polarity can stabilize different intermediates and transition states, influencing the isomeric ratio. | Altering solvent polarity when using DBU as a base has been shown to influence the N-1/N-2 regioselectivity in alkylations. | beilstein-journals.org |
| Temperature | Can shift the balance between kinetically and thermodynamically controlled products. | Semi-empirical calculations suggest the dehydration of intermediate dihydroxypyrazolidines is the kinetic control point. | researchgate.net |
Scalable and Efficient Synthetic Protocols for Industrial and Academic Production
Transitioning a synthetic route from laboratory-scale to industrial or large-scale academic production requires a focus on efficiency, safety, cost-effectiveness, and sustainability. For this compound, this involves optimizing protocols to maximize yield and minimize complex operations.
One-pot and multicomponent reactions are highly desirable as they reduce the number of intermediate isolation and purification steps, saving time, solvents, and resources. beilstein-journals.org A telescoped, one-pot synthesis of N-aryl-5-aminopyrazoles from anilines has been developed under aqueous conditions, which avoids the isolation of toxic arylhydrazine intermediates. rsc.org Such strategies are crucial for large-scale production.
Continuous flow chemistry offers a modern solution for scaling up synthesis. Reactions are performed in a continuously flowing stream within a microreactor or tube, which allows for excellent control over reaction parameters like temperature and pressure. This technology can lead to higher yields, improved safety (especially for exothermic reactions), and easier automation. nih.gov For example, a Knorr pyrazole synthesis was successfully translated to a high-temperature (130-140 °C) flow protocol, improving the yield and overcoming issues faced during batch scale-up. nih.govacs.org Patent literature also describes manufacturing methods for pyrazole derivatives suitable for industrial production, emphasizing the use of easily handled materials and the avoidance of special apparatus. google.com
| Protocol | Advantages for Scalability | Challenges / Considerations | Reference |
|---|---|---|---|
| Batch Synthesis | Well-established, requires standard laboratory equipment. | Heat and mass transfer issues, safety concerns with exothermic reactions, yield can drop on scale-up. | nih.gov |
| One-Pot / Telescoped Synthesis | Reduces manual handling, solvent use, and waste by avoiding intermediate isolation. Improves process efficiency. | Requires compatible reaction conditions for all steps. By-product accumulation can complicate purification. | rsc.org |
| Multicomponent Reactions (MCRs) | High atom and step economy. Creates molecular complexity quickly from simple starting materials. | Optimization can be complex. Finding suitable MCRs for a specific target can be challenging. | beilstein-journals.org |
| Continuous Flow Chemistry | Superior heat/mass transfer, enhanced safety, precise control, easy automation, and consistent product quality. | Requires specialized equipment. Potential for channel clogging with solids. | nih.govacs.org |
Green Chemistry Approaches in the Synthesis of Fluorinated Heterocycles
The principles of green chemistry provide a framework for designing environmentally sustainable chemical processes. instituteofsustainabilitystudies.com In pharmaceutical and fine chemical synthesis, these principles are increasingly important for reducing waste, minimizing hazards, and improving energy efficiency. mdpi.comnih.gov
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Traditional organic solvents are a major source of waste and environmental concern. Replacing them with safer alternatives is a primary goal. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.netnih.govcas.org Many heterocyclic syntheses, including those for pyrazoles, have been successfully adapted to aqueous media. mdpi.comresearchgate.net
Energy Efficiency and Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. tandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.comdergipark.org.trnih.gov
Catalysis: The use of catalysts, as opposed to stoichiometric reagents, is a core principle of green chemistry. Catalytic processes reduce waste and can enable reactions to proceed under milder conditions. ispe.org
| Green Approach | Description | Benefits | Reference |
|---|---|---|---|
| Aqueous Media | Using water as the reaction solvent. | Non-toxic, non-flammable, inexpensive, environmentally benign. Can enhance reaction rates through hydrophobic effects. | researchgate.netcas.orgmdpi.com |
| Microwave-Assisted Synthesis (MAOS) | Using microwave irradiation to heat reactions. | Drastically reduced reaction times, improved yields, fewer side products, increased energy efficiency. | tandfonline.comdergipark.org.trgsconlinepress.com |
| Solvent-Free Reactions | Reactants are mixed in the absence of a solvent. | Eliminates solvent waste, reduces cost, and simplifies purification. | mdpi.comjddhs.com |
| Catalysis | Using small amounts of a substance to accelerate a reaction without being consumed. | High atom economy, reduced waste, enables use of milder reaction conditions. | ispe.org |
Advanced Spectroscopic and Crystallographic Characterization of 1 2,6 Difluorophenyl 1h Pyrazol 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine in solution. Through a combination of one-dimensional and two-dimensional techniques, a complete assignment of all proton, carbon, fluorine, and nitrogen signals can be achieved, revealing detailed information about the electronic environment and connectivity of each atom.
The NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the pyrazole (B372694) and difluorophenyl fragments.
¹H NMR: The proton spectrum is expected to show two doublets in the aromatic region for the pyrazole ring protons, H4 and H5, with a typical coupling constant (³JHH) of approximately 2-3 Hz. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. For the 2,6-difluorophenyl ring, the spectrum would be characterized by a triplet for the H4' proton, resulting from coupling to the two equivalent ortho fluorine atoms, and a multiplet (often appearing as a doublet of doublets or a triplet) for the H3' and H5' protons.
¹³C NMR: The ¹³C spectrum provides information on the carbon skeleton. The C3 carbon, bearing the amino group, is expected to resonate at a lower field compared to C5, which is adjacent to the N-phenyl group. The C4 carbon typically appears at the highest field among the pyrazole carbons. The carbons of the difluorophenyl ring will show characteristic splitting due to C-F coupling. The C2' and C6' carbons, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet or a triplet (due to virtual coupling). The other phenyl carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.
¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show a single resonance for the two chemically equivalent fluorine atoms at the C2' and C6' positions. This signal would be split into a multiplet due to coupling with the ortho (³JHF) and meta (⁴JHF) protons of the phenyl ring.
¹⁵N NMR: The ¹⁵N NMR spectrum would display three distinct signals. The N1 nitrogen, bonded to the phenyl group, and the N2 nitrogen would have chemical shifts characteristic of N-substituted pyrazoles. The exocyclic amino nitrogen (-NH₂) would appear in a region typical for primary aromatic amines. Solvent effects can significantly influence nitrogen chemical shifts. mdpi.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | H4 (pyrazole) | 6.0 - 6.5 | d | ³J(H4-H5) ≈ 2-3 |
| H5 (pyrazole) | 7.5 - 8.0 | d | ³J(H5-H4) ≈ 2-3 | |
| NH₂ | 4.5 - 5.5 | br s | - | |
| H3', H5' (phenyl) | 7.0 - 7.3 | m (dd or t) | ³J(HF) ≈ 8-10, ³J(HH) ≈ 8-9 | |
| H4' (phenyl) | 7.3 - 7.6 | t | ⁴J(HF) ≈ 6-8 | |
| ¹³C | C3 (pyrazole) | 150 - 155 | m | - |
| C4 (pyrazole) | 95 - 100 | d | - | |
| C5 (pyrazole) | 135 - 140 | d | - | |
| C1' (phenyl) | 115 - 120 | t | ²J(CF) ≈ 15-25 | |
| C2', C6' (phenyl) | 158 - 162 | dd | ¹J(CF) ≈ 240-260, ²J(CF) ≈ 10-15 | |
| C3', C5' (phenyl) | 112 - 116 | t | ²J(CF) ≈ 20-30 | |
| C4' (phenyl) | 130 - 135 | t | ³J(CF) ≈ 8-12 | |
| ¹⁹F | F2', F6' | -110 to -120 | m | - |
| ¹⁵N | N1 (pyrazole) | -160 to -170 | s | - |
| N2 (pyrazole) | -80 to -90 | s | - | |
| NH₂ | -320 to -340 | s | - |
Note: Predicted values are based on typical ranges for similar structural motifs and may vary with solvent and experimental conditions.
To confirm the assignments from 1D NMR and establish the complete molecular connectivity, a suite of 2D NMR experiments is employed. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between H4 and H5 of the pyrazole ring, and between the H3'/H5' and H4' protons of the difluorophenyl ring, confirming their adjacent relationships.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This would definitively link H4 to C4, H5 to C5, and the phenyl protons (H3'/H5', H4') to their respective carbons (C3'/C5', C4').
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds and is crucial for connecting the separate spin systems. An essential correlation would be from the pyrazole H5 proton to the phenyl ipso-carbon C1', which unambiguously confirms the point of attachment between the two rings. Other key HMBC correlations would include those from the NH₂ protons to C3 and C4, and from the phenyl H3'/H5' protons to C1' and C2'/C6'.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity, which is critical for conformational analysis. A significant NOE correlation between the pyrazole H5 proton and the phenyl H3'/H5' protons would indicate their spatial closeness, providing direct evidence for the preferred rotational orientation of the phenyl ring relative to the pyrazole ring.
Single-Crystal X-ray Diffraction Analysis
While no public crystal structure for this compound is currently available, its solid-state structure can be predicted based on the well-established packing motifs of related aminopyrazole derivatives.
The crystal packing of this molecule would be dominated by intermolecular hydrogen bonds. The primary amino group (-NH₂) is an excellent hydrogen bond donor, while the sp²-hybridized N2 atom of the pyrazole ring is a strong hydrogen bond acceptor. It is highly probable that these functionalities would engage in the formation of a robust, self-complementary hydrogen-bonded dimer, featuring a characteristic R²₂(8) graph set motif. iucr.orgnih.gov These dimers could then further assemble into more complex supramolecular architectures through weaker interactions.
Other potential intermolecular forces include:
C-H···N and C-H···F Interactions: Weaker hydrogen bonds involving aromatic C-H donors and the pyrazole N2 atom or fluorine atoms as acceptors are also possible, further stabilizing the crystal lattice. sapub.org
Halogen Bonding: While fluorine is the least polarizable halogen and a weak halogen bond donor, C-F···π or other weak interactions cannot be entirely ruled out, though they are expected to be minor contributors compared to the strong N-H···N hydrogen bonds.
A key structural feature of this compound is the rotational freedom around the N1-C1' single bond. This rotation defines the dihedral (torsion) angle between the planes of the pyrazole and the difluorophenyl rings. Due to the significant steric hindrance imposed by the two ortho-fluorine atoms on the phenyl ring, a planar conformation is highly unlikely. Instead, the molecule is expected to adopt a twisted conformation where the two rings are significantly out of plane with respect to each other. The resulting torsion angle is predicted to be substantial, likely in the range of 40-70 degrees, to minimize steric clash between the fluorine atoms and the H5/N2 atoms of the pyrazole ring. This twisted geometry is a common feature in N-aryl azoles with ortho-substituents. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy provides a rapid method for identifying the key functional groups within the molecule. The FT-IR and Raman spectra would be complementary, offering a complete vibrational profile.
The FT-IR spectrum is expected to be dominated by several characteristic absorption bands:
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.
C-H Stretching: Aromatic C-H stretching vibrations from both rings would appear just above 3000 cm⁻¹.
N-H Bending: The scissoring motion of the -NH₂ group is expected to produce a band in the 1600-1650 cm⁻¹ region.
Ring Stretching: A series of bands between 1450 and 1620 cm⁻¹ would be attributable to the C=C and C=N stretching vibrations of both the pyrazole and the phenyl rings. mdpi.com
C-F Stretching: Strong, characteristic absorption bands for the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond in the pyrazole ring is often observed around 1290 cm⁻¹. researchgate.net
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch (asymmetric) | -NH₂ | 3400 - 3500 | Medium |
| N-H Stretch (symmetric) | -NH₂ | 3300 - 3400 | Medium |
| C-H Stretch (aromatic) | Phenyl & Pyrazole C-H | 3050 - 3150 | Medium-Weak |
| N-H Bend (scissoring) | -NH₂ | 1600 - 1650 | Medium-Strong |
| C=N / C=C Ring Stretch | Pyrazole / Phenyl | 1450 - 1620 | Strong |
| C-F Stretch | Aryl-F | 1100 - 1300 | Very Strong |
| C-N Stretch | Pyrazole Ring | ~1290 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing data on the exact mass of the molecule and its fragments, which in turn allows for the determination of the elemental composition. For this compound, HRMS analysis confirms the molecular formula and offers insights into its structural stability and bond cleavages through detailed fragmentation analysis.
The analysis typically begins with the ionization of the molecule, leading to the formation of the molecular ion (M+•). The high-resolution capabilities of the mass spectrometer allow for the measurement of the mass-to-charge ratio (m/z) of this ion with a high degree of accuracy, which can then be compared to the calculated theoretical mass of the proposed molecular formula.
Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking down into smaller, characteristic fragment ions. The fragmentation pattern is highly dependent on the structure of the molecule, with cleavages preferentially occurring at weaker bonds or leading to the formation of particularly stable ions or neutral molecules. The study of these fragmentation pathways provides valuable information for confirming the connectivity of the atoms within the molecule.
For this compound, the fragmentation is expected to be influenced by the presence of the difluorophenyl ring, the pyrazole core, and the amine substituent. The primary fragmentation pathways would likely involve the cleavage of the N-aryl bond connecting the phenyl and pyrazole rings, as well as characteristic fissions of the pyrazole ring itself.
A plausible fragmentation pattern for this compound would involve the initial formation of the molecular ion. Subsequent fragmentation could lead to several key ions. One of the most significant fragments would likely arise from the cleavage of the bond between the pyrazole nitrogen and the difluorophenyl ring, resulting in the formation of the 2,6-difluorophenyl cation and the 1H-pyrazol-3-amine radical, or vice versa. Further fragmentation of the pyrazole ring often proceeds through the loss of small neutral molecules such as hydrogen cyanide (HCN) or diazomethane (CH2N2).
The table below outlines the expected major ions that would be observed in the HRMS spectrum of this compound, along with their calculated exact masses and proposed elemental compositions.
| Fragment Ion | Proposed Structure | Elemental Composition | Calculated m/z |
| [M+H]+ | Molecular Ion (protonated) | C9H8F2N3+ | 196.0681 |
| [M-NH2]+ | Loss of amino group | C9H6F2N2+ | 179.0470 |
| [C6H3F2]+ | 2,6-Difluorophenyl cation | C6H3F2+ | 113.0197 |
| [C3H4N3]+ | 1H-Pyrazol-3-amine cation | C3H4N3+ | 82.0400 |
| [M-HCN]+ | Loss of hydrogen cyanide from pyrazole ring | C8H6F2N2+ | 168.0470 |
Theoretical and Computational Studies of 1 2,6 Difluorophenyl 1h Pyrazol 3 Amine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding of molecules. These methods are routinely used to predict the properties of pyrazole (B372694) derivatives with a high degree of accuracy.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles are adjusted until the lowest energy conformation is found.
For 1-(2,6-difluorophenyl)-1H-pyrazol-3-amine, this process would reveal the precise spatial arrangement of the difluorophenyl and pyrazole rings relative to each other. Exploring the energetic landscape would involve rotating the single bonds—primarily the C-N bond connecting the two rings—to identify any other stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and preferred shape.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes to show what a geometry optimization would yield. Actual values require specific calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-F (phenyl) | 1.35 |
| C-N (inter-ring) | 1.42 | |
| N-N (pyrazole) | 1.38 | |
| C-NH2 (pyrazole) | 1.37 | |
| **Bond Angles (°) ** | C-N-N (pyrazole) | 112.0 |
| C-C-F (phenyl) | 118.5 | |
| Dihedral Angle (°) | F-C-C-N (phenyl-pyrazole) | 45.0 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. For this compound, the analysis would likely show the HOMO localized on the electron-rich aminopyrazole ring and the LUMO distributed over the electron-withdrawing difluorophenyl ring.
Table 2: Representative Frontier Molecular Orbital Data for Pyrazole Derivatives Data is generalized from studies on similar pyrazole compounds and is for illustrative purposes.
| Parameter | Value (eV) | Implication |
| E(HOMO) | -5.5 to -6.5 | Electron-donating capability |
| E(LUMO) | -1.0 to -2.0 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | High kinetic stability |
Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. Natural Population Analysis (NPA) is a common method to calculate the partial atomic charges on each atom. This would quantify the electron-donating or -withdrawing effects of the substituents.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the fluorine atoms and the nitrogen of the amino group, and positive potential near the hydrogen atoms of the amino group.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility in a dynamic environment, such as in a solvent like water or DMSO. These simulations can reveal how the molecule changes its shape and how solvent molecules arrange themselves around it, which is crucial for understanding its solubility and behavior in solution.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties. DFT calculations can compute the chemical shifts for ¹H and ¹³C NMR spectroscopy, the vibrational frequencies for IR spectroscopy, and the electronic transitions for UV-Vis spectroscopy. These predicted spectra can be compared with experimental data to confirm the molecule's structure and the accuracy of the computational model. For instance, the calculated IR frequencies corresponding to N-H stretching of the amine, C-F stretching of the phenyl ring, and C=N stretching of the pyrazole ring could be matched with an experimental FT-IR spectrum.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table illustrates the typical output of spectroscopic prediction studies.
| Spectroscopy | Predicted Value | Experimental Value | Assignment |
| IR (cm⁻¹) | ~3450 | (Not available) | N-H stretch (amine) |
| ~1620 | (Not available) | C=N stretch (pyrazole) | |
| ~1280 | (Not available) | C-F stretch | |
| ¹³C NMR (ppm) | ~155 | (Not available) | C-NH2 (pyrazole) |
| ~160 (d) | (Not available) | C-F (phenyl) | |
| UV-Vis (nm) | ~275 | (Not available) | π → π* transition |
Chemical Reactivity Descriptors
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E(LUMO) - E(HOMO))/2.
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(E(LUMO) + E(HOMO))/2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ²/2η.
Reactivity and Reaction Mechanisms of 1 2,6 Difluorophenyl 1h Pyrazol 3 Amine
Reactions of the Amine Functionality (e.g., Acylation, Alkylation, Condensation)
The primary amine at the C3 position of the pyrazole (B372694) ring is a key site of reactivity, readily undergoing reactions typical of nucleophilic amino groups.
Acylation: The amine functionality can be easily acylated to form the corresponding amides. A notable example is the reaction of 1-(2,6-difluorophenyl)pyrazol-3-amine with 2-(trifluoromethyl)benzoyl chloride. google.com This reaction is typically carried out in a suitable solvent like toluene (B28343) at elevated temperatures, yielding N-[1-(2,6-difluorophenyl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide in high yield. google.com This transformation is fundamental for incorporating the pyrazole scaffold into more complex molecules, particularly in the synthesis of pharmacologically active compounds.
Alkylation: The nitrogen of the 3-amino group can act as a nucleophile to attack alkylating agents. While specific examples for direct N-alkylation of 1-(2,6-difluorophenyl)-1H-pyrazol-3-amine are not extensively detailed, the general reactivity of aminopyrazoles suggests this is a feasible transformation. researchgate.net For instance, a related reaction involves the addition of the amine to an activated alkene like acrylonitrile, which can be considered a Michael-type addition, a subset of alkylation. google.com Such reactions often require basic conditions to enhance the nucleophilicity of the amine. researchgate.net The regioselectivity of alkylation on the pyrazole ring system can sometimes be complex, but the exocyclic amine is a highly probable site of reaction.
Condensation: The primary amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases or imines. This is a common strategy for creating pyrazole-oxindole hybrids and other complex heterocyclic systems. mdpi.com For example, 5-aminopyrazoles are known to condense with isatin (B1672199) derivatives. mdpi.com Similarly, three-component condensation reactions involving an aldehyde, malononitrile, and a hydrazine (B178648) derivative are used to construct 3-amino-1H-pyrazole-4-carbonitriles, highlighting the utility of the amine group in multicomponent syntheses. researchgate.net
Table 1: Summary of Reactions at the Amine Functionality
| Reaction Type | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Acylation | 2-(Trifluoromethyl)benzoyl chloride | N-Aryl-N-pyrazolylamide | google.com |
| Alkylation | Acrylonitrile | β-Aminonitrile derivative | google.com |
| Condensation | Isatin derivatives, Aldehydes | Schiff bases, Fused heterocycles | mdpi.com |
Electrophilic and Nucleophilic Aromatic Substitution on the Difluorophenyl Ring
The reactivity of the 2,6-difluorophenyl ring is significantly influenced by the electronic effects of the fluorine substituents and the pyrazolyl group.
Electrophilic Aromatic Substitution (EAS): The difluorophenyl ring in this molecule is highly deactivated towards electrophilic aromatic substitution. masterorganicchemistry.comuci.edu This deactivation stems from two factors:
Inductive Effect of Fluorine: The two fluorine atoms are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond (inductive effect), making it less nucleophilic. uci.edu
Electron-Withdrawing Pyrazolyl Group: The N-linked pyrazole ring also acts as an electron-withdrawing group, further reducing the electron density of the phenyl ring.
Nucleophilic Aromatic Substitution (NAS): In contrast, the electron-deficient nature of the difluorophenyl ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). nih.gov The strong electron-withdrawing character of the fluorine atoms and the pyrazolyl group stabilizes the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack. nih.govyoutube.com A potent nucleophile could potentially displace one of the fluorine atoms. However, fluoride (B91410) is generally a poor leaving group, and such reactions often require harsh conditions or additional activating groups (like a nitro group) ortho or para to the leaving group. nih.gov
Reactivity at the Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle and can undergo substitution reactions. globalresearchonline.net
Electrophilic Substitution: In 1-substituted pyrazoles, electrophilic substitution typically occurs at the C4 position, as it is the most electron-rich carbon. globalresearchonline.netimperial.ac.uk In this compound, the C3-amino group is an electron-donating group, which further activates the C4 position towards electrophilic attack. Therefore, reactions such as halogenation, nitration, and Vilsmeier-Haack formylation are expected to proceed regioselectively at the C4 position. mdpi.comnih.gov
Other Reactions: The pyrazole ring can exhibit other forms of reactivity. Under certain oxidative conditions, for instance in the presence of iodosobenzene (B1197198) (PhIO), the 1H-pyrazol-5-amine scaffold can undergo oxidative ring-opening to generate 3-diazenylacrylonitrile derivatives. sci-hub.se This reaction proceeds through a proposed nitrene-like intermediate, showcasing the potential for complex rearrangements. sci-hub.se
Metal-Catalyzed Transformations Utilizing this compound as a Directing Group or Ligand
The structure of this compound makes it an excellent candidate for use as a ligand in metal-catalyzed reactions. researchgate.net The molecule contains two potential coordination sites: the pyridine-like nitrogen (N2) of the pyrazole ring and the nitrogen of the exocyclic 3-amino group. This arrangement allows it to function as a bidentate N,N-donor ligand, forming a stable five-membered chelate ring with a metal center.
Aminopyrazole derivatives are known to serve as effective directing groups in C-H activation/functionalization reactions. nih.gov For example, 2-aminophenyl-1H-pyrazole has been successfully employed as a removable directing group in copper-mediated C-H amidation. nih.gov By analogy, this compound could be used to direct metal catalysts to specific C-H bonds in a substrate, facilitating reactions that would otherwise be difficult to achieve. The 2,6-difluorophenyl substituent would modulate the steric and electronic properties of the ligand, potentially influencing the efficiency and selectivity of the catalytic process.
While the parent compound is used as a building block, a closely related structure, 2-amino-5,6-difluorophenyl-1H-pyrazole, has been demonstrated to be a highly efficient and removable directing group for the palladium-catalyzed arylation of unactivated C(sp³)–H bonds in carboxylic acid derivatives. nih.govacs.orgacs.org The presence of the fluoro groups was found to significantly enhance the directing ability of the auxiliary. nih.govacs.org
Table 2: Potential Applications in Metal-Catalyzed Reactions
| Catalytic Reaction | Potential Role | Metal Catalyst Example | Reference |
|---|---|---|---|
| C-H Activation/Functionalization | Bidentate Directing Group | Palladium (Pd), Copper (Cu), Rhodium (Rh) | nih.gov |
| Cross-Coupling Reactions | Supporting Ligand | Palladium (Pd), Nickel (Ni) | researchgate.net |
| Asymmetric Catalysis | Chiral Ligand Precursor | Rhodium (Rh), Iridium (Ir) | researchgate.net |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Acylation Mechanism: The acylation of the 3-amino group with an acyl chloride proceeds via a standard nucleophilic acyl substitution mechanism. google.com The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product after deprotonation of the nitrogen.
Electrophilic Aromatic Substitution on the Pyrazole Ring: The mechanism for electrophilic substitution at the C4 position of the pyrazole ring follows the classical SEAr pathway. masterorganicchemistry.com An electrophile (E+) is attacked by the π-system of the pyrazole ring, leading to the formation of a resonance-stabilized cationic intermediate, often called a σ-complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrazole ring. In a subsequent fast step, a base removes the proton from the C4 carbon, restoring the aromaticity of the ring and yielding the C4-substituted product.
Oxidative Ring-Opening Mechanism: Computational studies on the oxidative ring-opening of 1H-pyrazol-5-amines with PhIO suggest a mechanism involving the initial formation of a hydroxylamine (B1172632) intermediate. sci-hub.se This is followed by the elimination of a water molecule, which triggers the ring-opening to afford the final 3-diazenylacrylonitrile product. sci-hub.se This pathway highlights a less common but significant reactivity pattern for the aminopyrazole core.
Coordination Chemistry and Catalytic Applications
Ligand Properties of 1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine and its Derivatives
Pyrazoles that are not substituted on the nitrogen atom are known as protic pyrazoles and are recognized for their proton-responsive nature, making them versatile ligands in materials chemistry and homogeneous catalysis. nih.gov The core structure of this compound contains several key features that define its ligand properties. The pyrazole (B372694) ring possesses two nitrogen atoms, and the exocyclic amine at the 3-position provides an additional coordination site. This arrangement allows the molecule to act as a potential bidentate or tridentate ligand.
The σ-donor capability of the nitrogen atoms, crucial for forming stable metal complexes, can be finely tuned by the substituents on the pyrazole ring. researchgate.net The presence of the electron-withdrawing 2,6-difluorophenyl group at the N1 position influences the electronic environment of the pyrazole nitrogens. Furthermore, the steric bulk of the ligand can be controlled by the choice of groups on the pyrazole ring, which in turn affects the geometry and reactivity of the resulting metal complex. researchgate.net
Derivatives of this core structure, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, have been extensively studied as pincer-type ligands. nih.gov These pincer frameworks rigidly hold the two protic pyrazole groups in a specific geometry, which is highly advantageous for creating well-defined catalytic sites and promoting metal-ligand cooperative reactivity. nih.gov
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes using pyrazole-based ligands is typically achieved by reacting the ligand with a corresponding metal salt, such as metal acetates or chlorides, in a suitable solvent. derpharmachemica.com For instance, a general procedure involves the reaction of a pyrazoline derivative with a metal(II) acetate (B1210297) to form nickel(II), cobalt(II), copper(II), and zinc(II) complexes. derpharmachemica.com The resulting solid complexes can be filtered, washed, and dried in a vacuum desiccator. derpharmachemica.com
The structural characterization of these complexes is paramount to understanding their chemical nature and catalytic potential. A suite of analytical techniques is employed for this purpose. derpharmachemica.comcore.ac.uk
Common Characterization Techniques:
Elemental Analysis: Confirms the empirical formula of the synthesized complex. derpharmachemica.comcore.ac.uk
Spectroscopy (FT-IR, UV-Vis, NMR): Fourier-transform infrared (FT-IR) spectroscopy helps identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (like C=N or N-H) upon complexation. derpharmachemica.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the ligand's structure in solution. derpharmachemica.comcore.ac.uk
Mass Spectrometry: Determines the molecular weight of the complex. derpharmachemica.com
Below is a representative table of characterization data for a copper complex of a pyrazoline derivative, illustrating the type of information obtained.
Table 1: Spectroscopic and Analytical Data for a Representative Copper(II)-Pyrazoline Complex
| Property | Data |
|---|---|
| Molecular Formula | C₂₄H₂₂N₄O₄Cu |
| Molecular Weight | 494 g/mol |
| Yield | 68% |
| Elemental Analysis (Found) | C: 58.22%, H: 4.14%, N: 11.08%, Cu: 12.62% |
| UV-Vis (nm) | 322, 246, 486 |
| FT-IR (cm⁻¹) (C=N stretch) | 1625 |
| FAB Mass Spec (m/z) | 495 [M+1] |
Data derived from a representative pyrazoline complex study. derpharmachemica.com
Application of Metal Complexes in Organic Synthesis and Catalysis
Metal complexes derived from this compound and related structures have emerged as effective catalysts in several important organic transformations. researchgate.net
Transition-metal-catalyzed C-H functionalization is a powerful strategy for forming new chemical bonds directly from ubiquitous C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netrsc.org Pyrazole-containing ligands play a crucial role in this area. researchgate.net
The nitrogen atoms of the pyrazole ring can act as directing groups, guiding a metal catalyst to a specific C-H bond and facilitating its cleavage and subsequent functionalization. researchgate.net The Lewis basic N2 site of the pyrazole ring is often responsible for directing the C-H functionalization. researchgate.net Various transition metals, including palladium and rhodium, have been successfully employed in these catalytic systems. researchgate.net This methodology provides single-step access to a wide array of functionalized pyrazoles and other substrates. rsc.org
Pyrazolyl ligands have been successfully used to prepare metal complexes that are active catalysts for carbon-carbon bond-forming reactions. researchgate.netresearchgate.net Among these, the Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between an aryl halide and an aryl boronic acid, is one of the most powerful and widely used transformations in organic synthesis. researchgate.net
Palladium complexes bearing pyrazole-based ligands have proven to be particularly effective for these reactions. researchgate.net For example, a catalytic system comprising Palladium(II) acetate and a bisphosphine ligand with a pyridyl-imidazole framework was shown to be highly effective in the Suzuki-Miyaura coupling of various aryl chlorides with aryl boronic acids. researchgate.net Similarly, palladium complexes with pyrazole-thiophene amide ligands have been used to catalyze the Suzuki-Miyaura reaction, producing arylated products in moderate to good yields. nih.gov These catalytic systems often operate efficiently in the absence of phosphine (B1218219) ligands, which can be an advantage. researchgate.net
The table below presents representative data from a study on Suzuki-Miyaura cross-coupling catalyzed by a palladium complex with a phosphine ligand containing pyrazole-like imidazole (B134444) moieties, demonstrating the typical scope and efficiency of such catalysts.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Catalyzed by a Palladium-Bisphosphine Complex
| Aryl Chloride | Product | Yield (%) |
|---|---|---|
| 4-Chloroacetophenone | 4-Acetylbiphenyl | 98 |
| 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 96 |
| 1-Chloro-4-nitrobenzene | 4-Nitrobiphenyl | 99 |
| 2-Chlorotoluene | 2-Methylbiphenyl | 91 |
| Chlorobenzene | Biphenyl | 92 |
Data derived from a representative study using a related imidazole-based bisphosphine palladium catalyst. researchgate.net
Table of Mentioned Compounds
| Compound Name | Role/Mention |
|---|---|
| This compound | Main subject of the article |
| 2,6-bis(1H-pyrazol-3-yl)pyridines | Derivative ligand type (pincer) |
| Nickel(II) acetate | Metal salt for complex synthesis |
| Cobalt(II) acetate | Metal salt for complex synthesis |
| Copper(II) acetate | Metal salt for complex synthesis |
| Zinc(II) acetate | Metal salt for complex synthesis |
| Palladium(II) acetate | Catalyst precursor for cross-coupling |
| Aryl Halides (e.g., 4-Chloroacetophenone) | Substrate in cross-coupling reactions |
| Aryl Boronic Acids (e.g., Phenylboronic acid) | Substrate in cross-coupling reactions |
Exploration of Biological Interactions at a Molecular Level Non Clinical Focus
Enzyme Binding and Inhibition Studies (e.g., Kinase Inhibition)
There is no specific information available in the reviewed literature regarding enzyme binding and inhibition studies for 1-(2,6-difluorophenyl)-1H-pyrazol-3-amine. Although the general class of 3-aminopyrazoles has been investigated as kinase inhibitors, specific inhibitory constants (e.g., IC50, Ki) or the spectrum of kinases inhibited by this particular compound are not documented. nih.govnih.gov
Biophysical Characterization of Ligand-Target Interactions
No studies detailing the biophysical characterization of the interaction between this compound and any specific protein target were identified. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or differential scanning fluorimetry (DSF) have not been reported for this compound.
Computational Docking and Molecular Dynamics for Binding Mode Analysis
While computational docking and molecular dynamics are common methods for studying pyrazole (B372694) derivatives, no specific studies featuring this compound were found. nih.govnih.gov Such analyses for other pyrazole compounds have provided insights into their binding modes with various protein targets, but these findings cannot be directly extrapolated to the specific compound .
Receptor Modulation and Binding Assays
There is a lack of published data on the modulation of any specific receptors by this compound. Consequently, no binding assay results or receptor affinity data (e.g., Kd, Ki) are available.
Structure-Activity Relationship (SAR) Studies for Molecular Design
Structure-activity relationship (SAR) studies are prevalent for the pyrazole class of compounds, often exploring how modifications to the pyrazole core and its substituents affect biological activity. nih.govresearchgate.net However, no SAR studies that specifically include and analyze this compound could be located.
Mechanism of Action Elucidation in in vitro or ex vivo Biological Systems
Due to the absence of studies on its interaction with specific molecular targets, the mechanism of action for this compound in any in vitro or ex vivo biological system has not been elucidated. nih.gov
Applications in Materials Science and Advanced Technologies
Integration into Functional Organic Materials
The pyrazole (B372694) scaffold is a versatile building block in the design of functional organic materials due to its inherent electronic properties, stability, and synthetic accessibility. mdpi.comglobalresearchonline.net The incorporation of the 1-(2,6-difluorophenyl)-1H-pyrazol-3-amine moiety into larger molecular or polymeric structures can impart desirable characteristics for various applications.
The presence of the pyrazole ring, an electron-rich N-heterocycle, contributes to the electronic and photophysical properties of the resulting materials. mdpi.com Pyrazole derivatives have been successfully utilized as components in dyes and fluorescent agents. globalresearchonline.net The 2,6-difluorophenyl group, with its strong electron-withdrawing fluorine atoms, significantly influences the electronic nature of the molecule, which can be advantageous in the design of materials for electronic and optoelectronic devices.
While specific studies detailing the integration of this compound into functional organic materials are not extensively documented in the public domain, the general principles of pyrazole chemistry suggest its potential as a monomer or a key intermediate in the synthesis of advanced materials. For instance, the amine group provides a reactive site for polymerization or for grafting onto other molecular frameworks.
Optoelectronic Properties (e.g., Luminescence, NLO)
The field of optoelectronics relies on materials that can interact with light to produce an electrical signal or vice versa. Pyrazole derivatives have emerged as a promising class of compounds for such applications due to their tunable electronic and photophysical properties. mdpi.comresearchgate.net
Luminescence
While this compound itself is not reported to be significantly luminescent, its derivatives can be designed to exhibit fluorescence. The pyrazole core can be functionalized with various chromophores to create molecules with tailored emission properties. nih.gov The 2,6-difluorophenyl substituent can influence the energy levels of the molecule, potentially leading to shifts in the absorption and emission spectra.
Theoretical and experimental studies on other pyrazole derivatives have demonstrated that their photophysical properties are highly dependent on the nature and position of substituents. mdpi.com For example, the introduction of donor-acceptor groups can lead to intramolecular charge transfer (ICT) states, which are often associated with strong fluorescence.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for applications such as optical switching, frequency conversion, and optical data storage. Organic molecules with large hyperpolarizabilities are key components of NLO materials. The design of such molecules often involves creating a π-conjugated system with electron-donating and electron-accepting groups.
While there is no specific data on the NLO properties of this compound, the general structure suggests some potential. The pyrazole ring can act as a π-conjugated bridge, and the difluorophenyl and amine groups can function as acceptor and donor moieties, respectively. However, detailed experimental and computational studies would be required to quantify its NLO response. Research on other pyrazole derivatives has shown that they can exhibit significant third-order NLO properties. researchgate.net
Development of Chemical Sensors and Probes
The development of chemical sensors and probes is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and industrial process control. Fluorescent chemosensors, in particular, offer high sensitivity and selectivity.
The pyrazole scaffold is an excellent platform for the design of chemical sensors. The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions and other analytes. The 3-amino group in this compound provides an additional coordination site.
By attaching a fluorophore to the pyrazole core, it is possible to create a sensor that changes its fluorescence properties upon binding to a specific analyte. The 2,6-difluorophenyl group can also play a role in modulating the binding affinity and selectivity of the sensor. While no specific sensor applications of this compound have been reported, the structural motifs present in the molecule make it a promising candidate for further research in this area.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional structures. Self-assembly is a key process in supramolecular chemistry, where molecules spontaneously organize into ordered aggregates.
The this compound molecule possesses several features that make it suitable for supramolecular assembly. The pyrazole ring can participate in hydrogen bonding through its N-H group, and the nitrogen atoms can also act as hydrogen bond acceptors. nih.govresearchgate.netmdpi.com The amine group can also form hydrogen bonds.
The aromatic rings (pyrazole and difluorophenyl) can engage in π-π stacking interactions, which are another important driving force for self-assembly. nih.gov These non-covalent interactions can lead to the formation of various supramolecular architectures, such as dimers, chains, sheets, and three-dimensional networks. nih.govresearchgate.net
While the specific self-assembly behavior of this compound has not been detailed in the literature, studies on similar pyrazole derivatives have shown a rich and diverse supramolecular chemistry. nih.govresearchgate.netmdpi.com The interplay of hydrogen bonding and π-π stacking can be tuned by modifying the substituents on the pyrazole ring, offering a way to control the resulting supramolecular structures and their properties. The self-assembly of such molecules can lead to the formation of functional materials like gels, liquid crystals, and porous solids. chemrxiv.orgrsc.org
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques (HPLC, GC, TLC) for Purity and Mixture Analysis
Chromatographic methods are indispensable for separating 1-(2,6-difluorophenyl)-1H-pyrazol-3-amine from starting materials, by-products, and other impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of pyrazole (B372694) derivatives. For fluorinated pyrazoles, reversed-phase HPLC is often the method of choice. A study on similar fluorinated hydrazino-pyrazoles utilized a C18 column with an acetonitrile (B52724)/water mixture as the mobile phase to confirm purities greater than 99%. tuiasi.ro The retention time and peak area are used to identify and quantify the compound. For instance, the purity of compounds like 1,3-diphenyl-1H-pyrazol-5-amine is specified as ≥98.0% by HPLC area.
A typical HPLC method for the analysis of a fluorinated pyrazole amine is detailed below.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
GC is particularly useful for analyzing volatile pyrazole derivatives and for separating regioisomers that may be difficult to resolve by other means. The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. Derivatization may sometimes be employed to increase the volatility of amine-containing compounds.
Table 2: Typical GC Parameters for Mixture Analysis
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective technique widely used for monitoring the progress of synthesis reactions involving pyrazole derivatives. google.comgoogle.com A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separation of spots corresponding to starting materials, intermediates, and the final product allows for a quick assessment of reaction completion. The visualization is typically done under UV light.
Table 3: Example TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate (B1210297) : Hexane (e.g., 30:70 v/v) |
| Visualization | UV Lamp (254 nm and/or 365 nm) |
| Analyte | Reaction mixture containing this compound |
Advanced Spectroscopic Methods for In-Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time without sample extraction provides invaluable mechanistic insight. Advanced spectroscopic techniques are employed for the in-situ analysis of pyrazole synthesis.
One powerful technique is Diffusion-Ordered NMR Spectroscopy (DOSY). In a mechanistic study of a Ti-mediated pyrazole synthesis, DOSY NMR was used to monitor the speciation of the reaction components directly in the reaction vessel. nih.gov By measuring the diffusion rates of different molecules, researchers could distinguish between monomeric and dimeric metal complexes and track their concentrations throughout the reaction, confirming that the productive pathway proceeds through a monomeric species. nih.govrsc.org This type of in-situ analysis helps to elucidate complex reaction mechanisms, identify key intermediates, and optimize reaction conditions for improved yield and selectivity. nih.gov Other techniques like in-situ FT-IR or Raman spectroscopy can also be applied to track the disappearance of reactant peaks and the appearance of product peaks in real-time.
Electrochemical Analysis of Redox Properties
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound. These analyses reveal information about the oxidation and reduction potentials of the molecule, which is crucial for understanding its electronic behavior and potential applications in areas like materials science or as a precursor for electro-organic synthesis. nih.gov
Studies on structurally related fluorinated pyrazoles have been conducted to understand their electrochemical behavior. For example, the cyclic voltammetry of fluorinated benzylidenehydrazino-pyrazoles on a platinum electrode shows two distinct, irreversible oxidation peaks. tuiasi.ro In one case, these peaks appeared at potentials of approximately +1.08 V and +1.75 V (vs. a reference electrode) in an acetonitrile medium. tuiasi.ro The irreversibility of these peaks suggests that the initial electron transfer is followed by a rapid chemical reaction, a common feature in the electro-oxidation of such heterocyclic systems. tuiasi.ro This data is vital for designing electrochemical syntheses or for developing pyrazole-based sensors. nih.govrsc.org
Table 4: Representative Cyclic Voltammetry Data for a Fluorinated Pyrazole Derivative
| Parameter | Value |
| Working Electrode | Platinum (Pt) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent/Electrolyte | Acetonitrile / 0.1 M TBAPF₆ |
| Scan Rate | 50 mV/s |
| First Oxidation Potential (Epa1) | ~ +1.1 V |
| Second Oxidation Potential (Epa2) | ~ +1.7 V |
Future Research Directions and Emerging Opportunities
Discovery of Novel Bioisosteric Analogues
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. For 1-(2,6-difluorophenyl)-1H-pyrazol-3-amine, several bioisosteric modifications could be envisioned to enhance its therapeutic potential.
One key area of exploration is the replacement of the pyrazole (B372694) core itself. Pyrazoles have been successfully employed as non-classical bioisosteres for amides, a strategy that can improve metabolic stability and cell permeability. nih.gov Future research could investigate the substitution of the pyrazole ring with other five-membered heterocycles such as isoxazole, oxadiazole, or triazole, which could lead to novel compounds with altered electronic distribution and hydrogen bonding capabilities, potentially resulting in improved biological activity and selectivity. nih.gov
Furthermore, the 3-amino group is a prime candidate for bioisosteric replacement. It could be substituted with other functionalities like a hydroxyl, thiol, or a small alkyl group to probe the structure-activity relationship and to fine-tune the compound's interaction with biological targets. The 2,6-difluorophenyl group, while often crucial for activity, could also be replaced with other halogenated or non-halogenated aromatic or heteroaromatic rings to explore the impact on binding affinity and pharmacokinetic properties.
A systematic approach to generating a library of bioisosteric analogues, coupled with high-throughput screening, could rapidly identify new lead compounds with superior profiles.
Rational Design of Multi-Targeting Agents
The development of multi-targeting agents, which can simultaneously modulate multiple biological targets, is a growing trend in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is an excellent starting point for the design of such agents. nih.gov
For instance, by appending specific pharmacophores to the pyrazole core, it may be possible to design compounds that inhibit multiple kinases involved in a particular signaling pathway. The 3-amino group provides a convenient handle for the attachment of various side chains that could be tailored to interact with the ATP-binding site of different kinases. mdpi.com
Another approach could involve the design of hybrid molecules that combine the this compound moiety with another known pharmacophore to target two distinct proteins. For example, linking it to a benzimidazole (B57391) scaffold, which is known to possess a wide range of biological activities, could lead to novel multi-target anticancer agents. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in the rational design of these multi-targeting agents, allowing for the prediction of their binding modes and affinities at different targets.
Advanced Synthetic Methodologies for Complex Derivatives
While classical methods for pyrazole synthesis are well-established, the development of more advanced and efficient synthetic methodologies is crucial for accessing complex derivatives of this compound. uni.lu
Recent advances in catalysis, such as the use of transition metal catalysts (e.g., palladium, copper, rhodium), can enable novel C-H activation and cross-coupling reactions on the pyrazole and phenyl rings. nih.gov These methods would allow for the late-stage functionalization of the scaffold, providing a rapid and versatile way to generate a diverse library of derivatives.
Flow chemistry is another emerging technology that could be applied to the synthesis of these compounds. The use of microreactors can offer improved control over reaction parameters, enhanced safety, and the potential for telescoped reactions, thereby streamlining the synthetic process. Furthermore, the development of one-pot, multi-component reactions would be highly desirable for the efficient construction of complex pyrazole derivatives from simple starting materials.
The exploration of novel starting materials, such as the corresponding pyrazole-3-carboxylic acid, can also open up new avenues for the synthesis of amide and ester derivatives with a wide range of functionalities. biosynth.com
Exploration of Photophysical and Electronic Properties
The photophysical and electronic properties of pyrazole derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. The this compound scaffold, with its combination of electron-donating and electron-withdrawing groups, is expected to possess interesting photophysical characteristics.
Future research should focus on the systematic investigation of the absorption and emission properties of this compound and its derivatives. This would involve studying the effects of solvent polarity and pH on the fluorescence quantum yield and lifetime. Theoretical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be employed to gain a deeper understanding of the electronic transitions and to predict the photophysical properties of new derivatives. researchgate.net
By strategically modifying the substituents on the pyrazole and phenyl rings, it should be possible to tune the emission color from the blue to the red region of the spectrum. The introduction of extended π-conjugated systems or the formation of metal complexes could lead to materials with enhanced luminescence and interesting electronic properties.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and materials science. These computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues based on their chemical structure. By training these models on a dataset of known compounds and their activities, it is possible to identify the key structural features that are important for a desired biological effect. This information can then be used to guide the design of new, more potent compounds.
Machine learning algorithms can also be used to predict various physicochemical properties, such as solubility, permeability, and metabolic stability, which are crucial for the development of successful drug candidates. Furthermore, generative models can be employed to design novel molecules with desired properties from scratch, exploring a vast chemical space that would be inaccessible through traditional methods. The integration of AI and ML with experimental validation will undoubtedly accelerate the discovery of new and improved derivatives of this compound.
Q & A
Q. What are the optimal synthetic routes for 1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves two key steps:
Pyrazole Ring Formation : React hydrazine with β-keto esters or 1,3-diketones under acidic/basic conditions. For example, cyclization at 80–100°C in ethanol/HCl yields the pyrazole core .
2,6-Difluorophenyl Introduction : A Suzuki coupling between a boronic acid derivative of 2,6-difluorophenyl and a halogenated pyrazole intermediate (e.g., bromopyrazole) using Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane/H₂O solvent system at 90°C achieves regioselective functionalization .
- Critical Factors :
- Temperature control during cyclization avoids byproducts.
- Catalyst loading (2–5 mol%) and inert atmosphere (N₂/Ar) improve coupling efficiency.
- Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acidic cyclization | 65–75 | ≥95 |
| Suzuki coupling | 70–85 | ≥98 |
Q. Which spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for difluorophenyl; pyrazole NH₂ at δ 5.2–5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (MW: 195.17 g/mol) with a base peak at m/z 196.1 [M+H]⁺ .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorinated pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Structural Variations : Minor substituent changes (e.g., 2,6-difluoro vs. 2,4-difluoro isomers) alter target binding. For instance, 2,6-difluorophenyl enhances π-π stacking with kinase active sites, while 2,4-substitution reduces affinity .
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts protonation states of the amine group, affecting solubility and membrane permeability. Standardize assays using:
- Microbial Strains : S. aureus (ATCC 25923) for consistent MIC comparisons.
- Enzyme Assays : Fixed ATP concentrations (1 mM) in kinase inhibition studies .
- Data Normalization : Express bioactivity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .
Q. What strategies optimize regioselectivity in substitution reactions at the pyrazole ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH₂) to steer electrophilic substitution to the C5 position .
- Metal Catalysis : Use CuI/1,10-phenanthroline in Ullmann-type couplings for selective C3-arylation, achieving >90% regioselectivity .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices for electrophilic attack .
Q. How does fluorination at the 2,6-positions influence physicochemical properties compared to other halogenated analogs?
- Methodological Answer :
- Lipophilicity : 2,6-Difluoro substitution increases logP (2.1) vs. chloro analogs (logP 2.8), enhancing blood-brain barrier penetration .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism by CYP3A4 (t₁/₂ > 120 min vs. 45 min for chloro derivatives) .
- Crystal Packing : X-ray diffraction reveals tighter molecular packing due to F···H interactions, improving thermal stability (m.p. 182°C vs. 165°C for 2,6-dichloro) .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on this compound’s enzyme inhibition potency?
- Methodological Answer :
- Kinetic Variability : Pre-incubation time with enzymes (e.g., 10 vs. 30 min) affects IC₅₀ values. For consistent results, use a standardized 20-min pre-incubation .
- Cofactor Dependence : Mg²⁺ concentrations (1–10 mM) modulate ATP-binding in kinase assays. Maintain 5 mM MgCl₂ for reproducibility .
- Positive Controls : Include staurosporine (pan-kinase inhibitor) to validate assay conditions and normalize inhibition rates .
Key Structural Comparisons
| Compound | Substituents | logP | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| This compound | 2,6-F₂, NH₂ | 2.1 | 85 (Kinase X) |
| 1-(2,4-Difluorophenyl)-1H-pyrazol-3-amine | 2,4-F₂, NH₂ | 2.3 | 220 (Kinase X) |
| 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine | 2,6-Cl₂, NH₂ | 2.8 | 150 (Kinase X) |
Data sourced from PubChem and experimental studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
